molecular formula C5H5BrN2O2 B1379816 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 173841-05-9

3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1379816
CAS No.: 173841-05-9
M. Wt: 205.01 g/mol
InChI Key: LOXQQUJUBRXMHJ-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agrochemistry, and materials science .

Scientific Research Applications

Biochemical Analysis

Biochemical Properties

3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent and selective inhibitor of D-amino acid oxidase (DAO), which protects DAO cells from oxidative stress induced by D-Serine . This interaction is crucial as it prevents formalin-induced tonic pain, highlighting its potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it has been shown to inhibit oxidative phosphorylation, the ATP-32P exchange reaction, and energy-dependent and independent calcium uptake . These effects underscore its potential in regulating cellular energy metabolism and calcium homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it acts as a potent and selective inhibitor of D-amino acid oxidase, thereby protecting cells from oxidative stress . This inhibition is achieved through binding interactions that prevent the enzyme from catalyzing its substrate.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained inhibition of target enzymes and prolonged protective effects against oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and energy production . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of D-amino acid oxidase affects the metabolism of D-Serine, a key metabolite in cellular signaling . This interaction underscores its potential impact on metabolic pathways and cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues. Studies have shown that it can be efficiently transported across cell membranes and distributed to specific cellular compartments . This property is crucial for its therapeutic efficacy and targeted delivery.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with D-amino acid oxidase occurs in the mitochondria, where it exerts its protective effects against oxidative stress . This localization is essential for its role in cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-1-methyl-1H-pyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group . Another approach involves the bromination of 1-methyl-1H-pyrazole-5-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the combination of the bromine atom and the carboxylic acid group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Properties

IUPAC Name

5-bromo-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXQQUJUBRXMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173841-05-9
Record name 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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